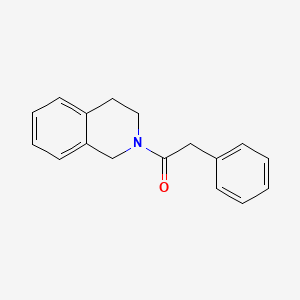

2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline and related derivatives can be achieved through various synthetic routes. Traditional methods include the Pictet-Spengler and Bischler-Nepieralski reactions. Recent approaches have expanded to include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction, providing diverse pathways for generating these compounds (Kotha, Deodhar, & Khedkar, 2014). Additionally, the alkylation of phenylalanine-derived precursors has been used to synthesize tetrahydroisoquinolines, further illustrating the versatility in synthetic methodologies available for these compounds (Huber & Seebach, 1987).

Molecular Structure Analysis

The molecular structure of 2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline derivatives plays a crucial role in their biological activity. The introduction of various substituents and modifications to the tetrahydroisoquinoline core can significantly impact the binding affinity and selectivity for target receptors, as seen in studies focusing on their antinociceptive properties (Vecchietti et al., 1992).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions that highlight their versatility. For example, their ability to undergo diastereoselective alkylation, cyclization using lead tetraacetate, and synthesis of deuterated analogs showcases the chemical diversity and utility of the tetrahydroisoquinoline scaffold in synthetic chemistry (Meese & Ebner, 1988).

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Importance

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a structurally constrained analog of phenylalanine. The Tic unit is crucial in several peptide-based drugs and biologically active compounds. This compound's synthesis methods, including traditional and recent approaches, have been extensively studied, underlining its medicinal significance (Kotha, Deodhar, & Khedkar, 2014).

Catalytic Asymmetric Synthesis

Tetrahydroisoquinoline is a "privileged scaffold" in natural products, and C1-chiral tetrahydroisoquinolines display a wide range of bioactivities. Novel catalytic stereoselective strategies for synthesizing tetrahydroisoquinoline and dihydroisoquinoline scaffolds have emerged, showing its application in total synthesis of alkaloid natural products (Liu et al., 2015).

Anticancer Research

The tetrahydroisoquinoline moiety, found in biologically active molecules, is explored as a potential pharmaceutical agent. Its derivatives have shown anticancer properties, highlighting its role in the discovery of novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Biological Significance and Brain Health

Tetrahydroisoquinolines like 1-methyl-1,2,3,4-tetrahydroisoquinoline are considered potential endogenous anti-parkinsonism agents. Their presence and alterations in the brain have been studied, contributing to our understanding of neurological disorders (Niwa et al., 1987).

Development of Novel Synthesis Methods

Innovative synthesis methods for tetrahydroisoquinoline derivatives have been developed. These methods focus on the efficient and scalable production of these compounds, which are vital in medicinal chemistry (Ulysse et al., 2010).

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(12-14-6-2-1-3-7-14)18-11-10-15-8-4-5-9-16(15)13-18/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGINKZYSDTICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(4-methylphenyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5596457.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5596461.png)

![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(4-phenoxybutyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5596465.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5596480.png)

![methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B5596496.png)

![(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B5596513.png)

![1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5596522.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)

![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)

![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5596545.png)